(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
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Overview
Description
(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with an ethoxy-hydroxybenzylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The ethoxy and hydroxy groups on the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted benzylidene-thiazolone derivatives.
Scientific Research Applications
(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-4-fluorobenzohydrazide
- (E)-N’-(3-ethoxy-4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)-4-methylbenzohydrazide
Uniqueness
(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is unique due to its thiazolone core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-9-5-7(3-4-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,2H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXTUCOFJOMCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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